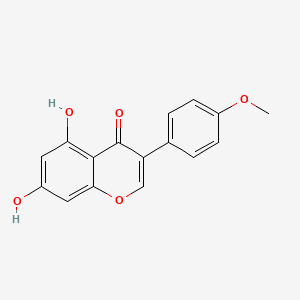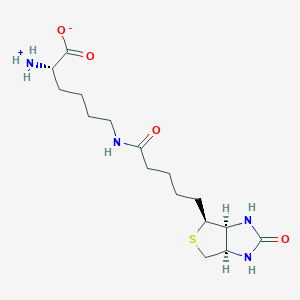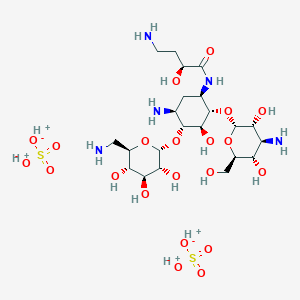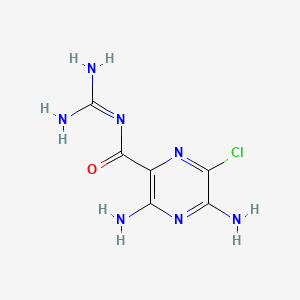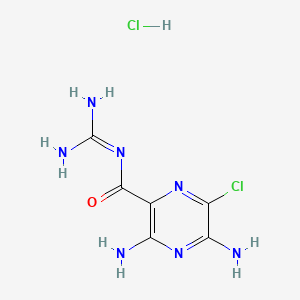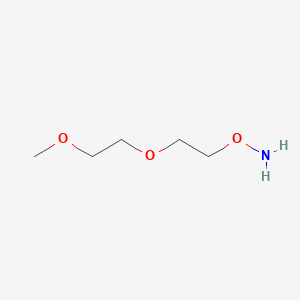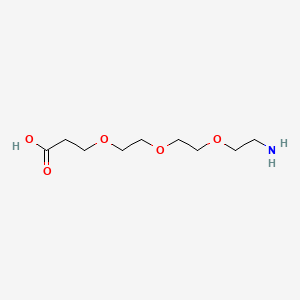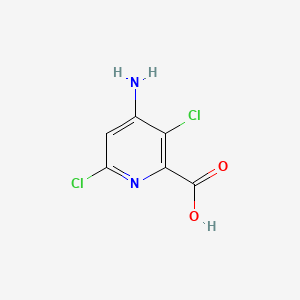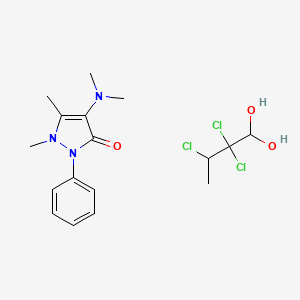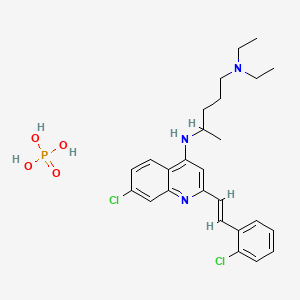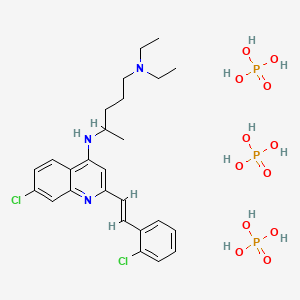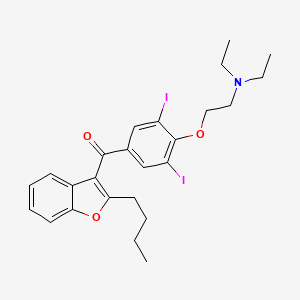![molecular formula C22H34N6O4S B1667174 N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide CAS No. 162166-80-5](/img/structure/B1667174.png)
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-189664 is a potent, selective, and orally active reversible inhibitor of human alpha-thrombin. It is primarily used in research related to arterial and venous thrombosis. The compound has shown efficacy in vivo in various animal models, including mice and cynomolgus monkeys .
Preparation Methods
The synthesis of BMS-189664 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Bristol Myers Squibb Co. it is known that the compound is synthesized through a series of reactions that ensure its potency and selectivity as a thrombin inhibitor .
Chemical Reactions Analysis
BMS-189664 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-189664 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of thrombin inhibitors.
Biology: Employed in studies to understand the biological pathways involving thrombin and its role in thrombosis.
Medicine: Investigated for its potential therapeutic applications in treating thrombotic disorders.
Industry: Utilized in the development of new anticoagulant drugs and other related pharmaceutical products
Mechanism of Action
BMS-189664 exerts its effects by selectively inhibiting human alpha-thrombin. Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots. The compound binds reversibly to the active site of thrombin, blocking its interaction with substrates and thereby inhibiting its activity. This mechanism is crucial for its efficacy in preventing arterial and venous thrombosis .
Comparison with Similar Compounds
BMS-189664 is unique in its high potency, selectivity, and oral activity as a thrombin inhibitor. Similar compounds include:
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Hirudin: A naturally occurring peptide that inhibits thrombin.
Compared to these compounds, BMS-189664 offers advantages in terms of its oral bioavailability and selectivity for thrombin .
Properties
CAS No. |
162166-80-5 |
|---|---|
Molecular Formula |
C22H34N6O4S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1 |
InChI Key |
UCVAQBJLJIKTFJ-MOPGFXCFSA-N |
SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 189664 BMS-189664 BMS189664 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


